molecular formula C21H24N4OS B2505002 N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide CAS No. 1251674-17-5

N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide

Cat. No.: B2505002
CAS No.: 1251674-17-5
M. Wt: 380.51
InChI Key: WTOKIVNTDROSTG-UHFFFAOYSA-N
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Description

N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core, a methylsulfanyl phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core . The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents such as carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Substitution Reagents: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with DNA, causing cytotoxic effects in cancer cells . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-14(3)23-20)19(18)24-15-8-7-9-16(12-15)27-4/h7-13H,5-6H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOKIVNTDROSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)SC)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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